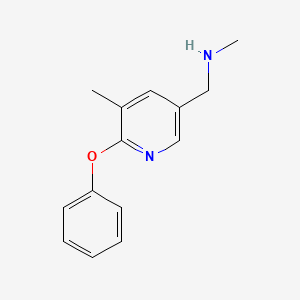
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is characterized by a pyridine ring substituted with a phenoxy group and a methyl group, along with a methylamine side chain. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The phenoxy and methyl groups are introduced onto the pyridine ring through substitution reactions.
Introduction of the Methylamine Side Chain:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(5-methyl-6-phenoxypyridin-2-yl)methanamine
- N-Methyl-1-(5-methyl-6-phenoxypyridin-4-yl)methanamine
Uniqueness
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
N-methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C14H16N2O/c1-11-8-12(9-15-2)10-16-14(11)17-13-6-4-3-5-7-13/h3-8,10,15H,9H2,1-2H3 |
InChI-Schlüssel |
HVJLOIDMVJSDAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


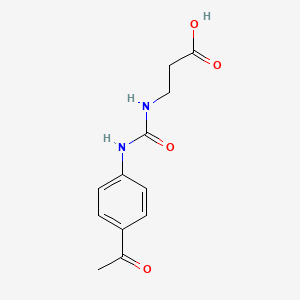
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
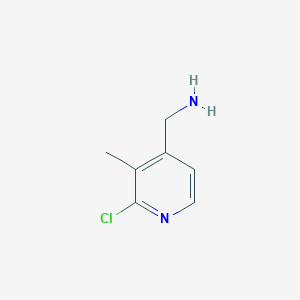

![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)


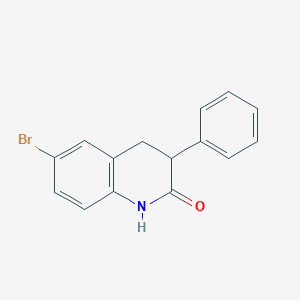
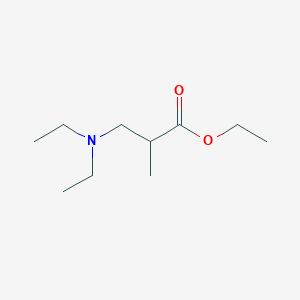
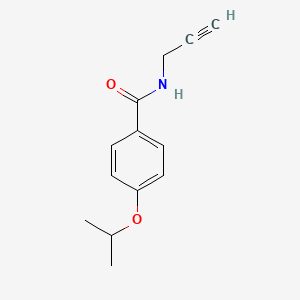
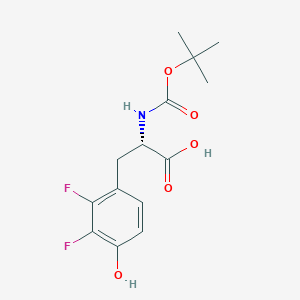

![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
